molecular formula C13H18N2O4 B2999099 N'-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide CAS No. 381241-92-5

N'-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide

Cat. No.: B2999099
CAS No.: 381241-92-5
M. Wt: 266.297
InChI Key: BOTNUVYYSRMRQU-UHFFFAOYSA-N
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Description

N’-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide is an organic compound that belongs to the class of oxamides Oxamides are derivatives of oxalic acid and are characterized by the presence of an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide typically involves the reaction of oxalyl chloride with 2-hydroxypropylamine and 4-methoxybenzylamine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of N’-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The oxamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N’-(2-oxopropyl)-N-[(4-methoxyphenyl)methyl]oxamide.

    Reduction: Formation of N’-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]amine.

    Substitution: Formation of N’-(2-hydroxypropyl)-N-[(4-hydroxyphenyl)methyl]oxamide.

Scientific Research Applications

N’-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the methoxyphenylmethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-hydroxyethyl)-N-[(4-methoxyphenyl)methyl]oxamide
  • N’-(2-hydroxypropyl)-N-[(4-ethoxyphenyl)methyl]oxamide
  • N’-(2-hydroxypropyl)-N-[(4-methoxyphenyl)ethyl]oxamide

Uniqueness

N’-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide is unique due to the specific combination of its functional groups. The hydroxypropyl group provides hydrophilicity, while the methoxyphenylmethyl group offers hydrophobicity and potential for aromatic interactions. This combination allows for versatile applications and interactions in various chemical and biological contexts.

Properties

IUPAC Name

N'-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-9(16)7-14-12(17)13(18)15-8-10-3-5-11(19-2)6-4-10/h3-6,9,16H,7-8H2,1-2H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTNUVYYSRMRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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